(4-(2-Bromoacetyl)phenyl)boronic acid
Overview
Description
(4-(2-Bromoacetyl)phenyl)boronic acid is an organic compound with the molecular formula C8H8BBrO3 It is a boronic acid derivative that features a bromoacetyl group attached to a phenyl ring, which is further bonded to a boronic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-(2-Bromoacetyl)phenyl)boronic acid typically involves the bromination of acetophenone followed by the introduction of the boronic acid group. One common method includes the following steps:
Bromination of Acetophenone: Acetophenone is treated with bromine in the presence of a catalyst to yield 2-bromoacetophenone.
Formation of Boronic Acid: The 2-bromoacetophenone is then subjected to a reaction with a boronic acid reagent, such as bis(pinacolato)diboron, under palladium-catalyzed conditions to form this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: (4-(2-Bromoacetyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromoacetyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: The boronic acid group can undergo Suzuki-Miyaura coupling reactions with aryl or vinyl halides to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. Typical conditions involve the use of a base and a solvent like dimethyl sulfoxide (DMSO).
Suzuki-Miyaura Coupling: This reaction typically requires a palladium catalyst, a base (e.g., potassium carbonate), and a solvent such as toluene or ethanol.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include amides, thioethers, and ethers.
Coupling Products: Biaryl compounds are the major products of Suzuki-Miyaura coupling reactions.
Scientific Research Applications
(4-(2-Bromoacetyl)phenyl)boronic acid has a wide range of applications in scientific research:
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, for various biochemical studies.
Mechanism of Action
The mechanism of action of (4-(2-Bromoacetyl)phenyl)boronic acid involves its ability to form covalent bonds with nucleophiles. The bromoacetyl group is highly reactive and can undergo nucleophilic substitution, while the boronic acid group can participate in coupling reactions. These properties make it a valuable tool in modifying and synthesizing complex molecules .
Comparison with Similar Compounds
4-(Bromomethyl)phenylboronic acid: Similar in structure but with a bromomethyl group instead of a bromoacetyl group.
4-Acetylphenylboronic acid: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
Uniqueness: (4-(2-Bromoacetyl)phenyl)boronic acid is unique due to the presence of both a bromoacetyl group and a boronic acid moiety. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, making it a versatile compound in synthetic chemistry and various research applications .
Properties
IUPAC Name |
[4-(2-bromoacetyl)phenyl]boronic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BBrO3/c10-5-8(11)6-1-3-7(4-2-6)9(12)13/h1-4,12-13H,5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQZTUNUYGFMPBU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)CBr)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BBrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.86 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.